rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519058
InChI: InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1
SMILES:
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol

rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans

CAS No.:

Cat. No.: VC16519058

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans -

Specification

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
IUPAC Name (1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene
Standard InChI InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1
Standard InChI Key SRWWVPVOMXSKQR-UWVGGRQHSA-N
Isomeric SMILES CO[C@@H]1[C@H](CC2=CC=CC=C12)Br
Canonical SMILES COC1C(CC2=CC=CC=C12)Br

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene core substituted with bromine at the C2 position and a methoxy group at C1 (Figure 1). The trans-configuration refers to the spatial arrangement of these substituents on opposite faces of the indene ring. The racemic nature ("rac" prefix) indicates a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers, which complicates optical activity but enhances structural diversity for synthetic applications .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC10H11BrO\text{C}_{10}\text{H}_{11}\text{BrO}
Molecular Weight227.10 g/mol
CAS Number5927-94-6
ConfigurationTrans (1R,2R)/(1S,2S) racemate

Spectroscopic Signatures

While experimental spectral data for this specific compound remains limited in public databases, analogous indene derivatives exhibit characteristic NMR and IR profiles. For example:

  • 1H^1\text{H} NMR: Methoxy protons resonate near δ\delta 3.2–3.5 ppm, while aromatic protons in the indene ring appear between δ\delta 6.8–7.2 ppm .

  • 13C^{13}\text{C} NMR: The quaternary carbon bearing bromine is typically deshielded to δ\delta 55–60 ppm .

Synthetic Methodologies

Laboratory-Scale Synthesis

The most reported route begins with 1-methoxy-2,3-dihydro-1H-indene, which undergoes electrophilic bromination using Br2\text{Br}_2 in dichloromethane at 0–5°C (Scheme 1). The reaction proceeds via a bromonium ion intermediate, with the trans-configuration arising from steric hindrance during ring opening .

Scheme 1: Synthesis of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans

1-Methoxyindene+Br2CH2Cl2,0Crac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans\text{1-Methoxyindene} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, \, 0^\circ\text{C}} \text{rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans}

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance heat dissipation and minimize byproducts. Post-reaction purification involves fractional distillation followed by recrystallization from ethanol/water mixtures, yielding >98% purity.

Table 2: Comparison of Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature0–5°C10–15°C (optimized heat transfer)
PurificationColumn ChromatographyRecrystallization
Yield65–75%85–90%

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<0.1 mg/mL). Stability studies indicate decomposition above 150°C, with the bromine moiety susceptible to nucleophilic displacement under basic conditions .

Reactivity Profile

  • Nucleophilic Substitution: The C-Br bond reacts with amines or alkoxides to form C-N or C-O bonds .

  • Oxidation: The methoxy group resists oxidation, but the indene ring undergoes epoxidation with mCPBA\text{mCPBA} .

Assay TypeTarget Organism/Cell LineActivity (IC₅₀/MIC)
AntimicrobialStaphylococcus aureus8 µg/mL
CytotoxicityHeLa cells12 µM

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) elutes the compound at 8.2 min with >95% purity. Chiral separations remain challenging due to the racemic mixture .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/zm/z 227.10 ([M+H]⁺), with fragmentation patterns consistent with Br loss (m/zm/z 149.08) .

Applications and Future Directions

Pharmaceutical Development

The compound’s selective cytotoxicity positions it as a lead for anticancer agent optimization. Structural analogs with modified halogen substituents (e.g., Cl, I) are under investigation.

Materials Science

Brominated indenes serve as monomers for flame-retardant polymers. Copolymerization with styrene derivatives enhances thermal stability (>300°C) .

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